STYRYLETHYLTRIMETHOXYSILANE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

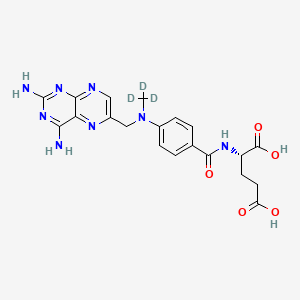

STYRYLETHYLTRIMETHOXYSILANE is a useful research compound. Its molecular formula is C13H20O3Si and its molecular weight is 252.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ion Exchange Materials Synthesis

Styrylethyltrimethoxysilane (STETMOS) has been utilized in the synthesis of sulfonated polystyrene-silica hybrids through acid-catalyzed sol-gel reactions with tetraethyl orthosilicate. These novel materials, upon sulfonation, exhibit significant cation exchange capacities, making them suitable for applications in ion exchange materials. The cation exchange capacities of these sulfonated hybrids range from 0.33 to 1.27 meq/g, depending on the composition and sulfonation conditions, highlighting their potential in diverse applications including water purification, chemical processing, and energy storage systems (Wei, Wang, Jin, Yang, & Tartakovskaya, 1997).

Surface Modification and Functionalization

Research has demonstrated the effectiveness of this compound in modifying various substrates, such as glass slides and silicon wafers, by attaching double bonds to their surfaces. This modification facilitates the initiation and growth of polystyrene brushes, which can be further sulfonated to obtain polystyrenesulfonic acid films. These films exhibit controlled polymer chain alignment and have been used to create conductive polyethylenedioxythiophene/polystyrenesulfonate (PEDOT/PSS) films, showcasing potential in electronic and optoelectronic applications (Mulfort, Ryu, & Zhou, 2003).

Organically-Modified Mesoporous Materials

This compound has been employed in the one-pot synthesis of organically-modified mesoporous silica materials, co-condensing with tetraethylorthosilicate (TEOS). The polymerizable nature of the styryl-containing precursor enables the formation of anchored polystyrene blocks on the silica surface, which can be functionalized via sulfonation. These organosulfonic-modified mesostructured silica materials exhibit hexagonal mesoscopic arrangements with extended surface areas and narrow pore size distributions, making them applicable in catalysis, adsorption, and sensor technologies (Van Grieken, Morales, Martín, & Martínez, 2008).

Safety and Hazards

Orientations Futures

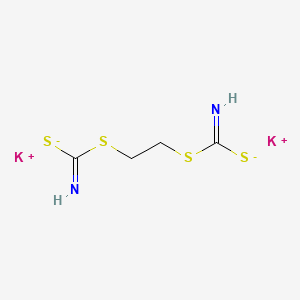

The inverse vulcanization of Styrylethyltrimethoxysilane has been explored for the production of high sulfur content polysilanes . These materials have potential applications in areas such as heavy metal capture, electrochemistry, and antimicrobials . The development of mechanochemical synthesis as an alternative route for inverse vulcanization offers potential advantages including mild conditions, short reaction time, high atom economy, and a broader monomer range .

Mécanisme D'action

Target of Action

Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .

Mode of Action

The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .

Biochemical Pathways

The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .

Pharmacokinetics

The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .

Result of Action

The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .

Action Environment

The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of styrylethyltrimethoxysilane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "Bromobenzene", "Mg", "Ethyl vinyl ether", "Trimethoxysilane", "Diethyl ether", "Tetrahydrofuran", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in diethyl ether", "Step 2: Addition of ethyl vinyl ether to the reaction mixture to form styrene", "Step 3: Addition of trimethoxysilane to the reaction mixture to form styrylethyltrimethoxysilane through hydrosilylation reaction", "Step 4: Workup of the reaction mixture by adding water, sodium chloride, and sodium sulfate to remove impurities", "Step 5: Purification of the product through distillation or column chromatography" ] } | |

Numéro CAS |

134000-44-5 |

Formule moléculaire |

C13H20O3Si |

Poids moléculaire |

252.38 g/mol |

Nom IUPAC |

trimethoxy(4-phenylbut-3-enyl)silane |

InChI |

InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |

Clé InChI |

SOUMBTQFYKZXPN-UHFFFAOYSA-N |

SMILES canonique |

CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |

Origine du produit |

United States |

Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?

A: this compound acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol

Q3: What is the material compatibility and stability of this compound?

A: this compound exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.

Q4: Can this compound be used in the synthesis of mesoporous materials?

A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing this compound []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.

Q5: How does the choice of this compound as a silane coupling agent impact the properties of dental resin composites?

A: Studies comparing different silane coupling agents, including this compound, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, this compound, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.

Q6: Are there environmental concerns related to this compound?

A: While this compound offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)